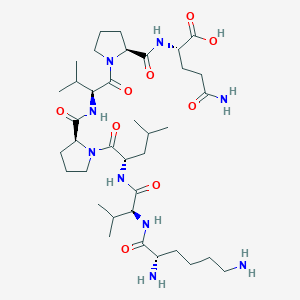![molecular formula C10H11Br2N B14261202 3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile CAS No. 188997-86-6](/img/structure/B14261202.png)
3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dibromospiro[24]heptan-1-yl)prop-2-enenitrile is an organic compound characterized by a spirocyclic structure with two bromine atoms and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile typically involves the reaction of a suitable spirocyclic precursor with brominating agents. One common method is the bromination of spiro[2.4]heptane derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles like Grignard reagents or organolithium compounds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes or alkynes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition: Grignard reagents (e.g., phenylmagnesium bromide) or organolithium compounds (e.g., n-butyllithium) in ether solvents.
Elimination: Strong bases like potassium tert-butoxide or sodium hydride in aprotic solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while addition with Grignard reagents can produce tertiary alcohols.
Applications De Recherche Scientifique
3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and nitrile group can form covalent bonds or coordinate with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,2-Dichlorospiro[2.4]heptan-1-yl)prop-2-enenitrile
- 3-(2,2-Difluorospiro[2.4]heptan-1-yl)prop-2-enenitrile
- 3-(2,2-Diiodospiro[2.4]heptan-1-yl)prop-2-enenitrile
Uniqueness
3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro, fluoro, or iodo analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
Propriétés
Numéro CAS |
188997-86-6 |
|---|---|
Formule moléculaire |
C10H11Br2N |
Poids moléculaire |
305.01 g/mol |
Nom IUPAC |
3-(2,2-dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile |
InChI |
InChI=1S/C10H11Br2N/c11-10(12)8(4-3-7-13)9(10)5-1-2-6-9/h3-4,8H,1-2,5-6H2 |
Clé InChI |
BSEULJLUBKCVDF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)C(C2(Br)Br)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


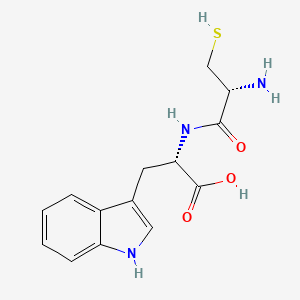

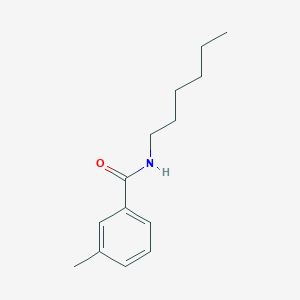
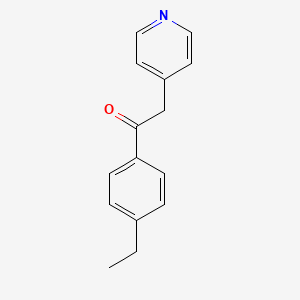

![8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14261160.png)
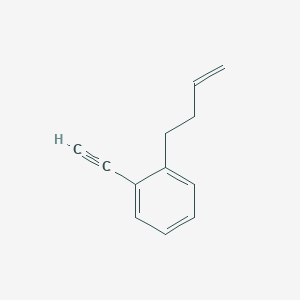
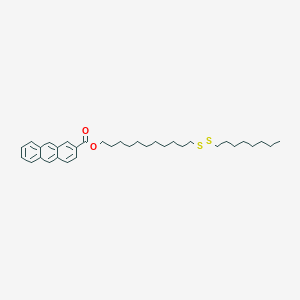
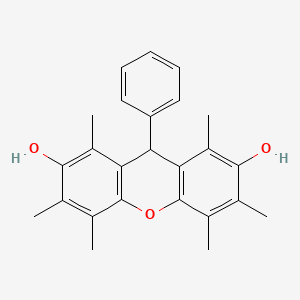
![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)
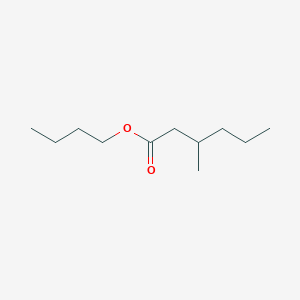
![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)
![2-Thiazolamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14261204.png)
